Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17497017
InChI: InChI=1S/C13H18ClN3O2/c1-8-15-10-7-17(12(18)19-13(2,3)4)6-5-9(10)11(14)16-8/h5-7H2,1-4H3
SMILES:
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol

Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate

CAS No.:

Cat. No.: VC17497017

Molecular Formula: C13H18ClN3O2

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate -

Specification

Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
IUPAC Name tert-butyl 4-chloro-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C13H18ClN3O2/c1-8-15-10-7-17(12(18)19-13(2,3)4)6-5-9(10)11(14)16-8/h5-7H2,1-4H3
Standard InChI Key ZGZICFOPPBDXQE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(CCN(C2)C(=O)OC(C)(C)C)C(=N1)Cl

Introduction

Chemical Identity and Structural Elucidation

Molecular Framework and Nomenclature

The compound’s systematic name, tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate, reflects its intricate structure. The pyrido[3,4-d]pyrimidine core consists of a pyridine ring fused to a pyrimidine ring, with the nitrogen atoms positioned at the 1, 3, and 8 positions. The numbering system follows IUPAC guidelines, where the pyrimidine ring is prioritized. Key substituents include:

  • A tert-butyl carbamate group at position 7, providing steric bulk and protecting the amine functionality during synthetic steps.

  • A chlorine atom at position 4, enhancing electrophilicity and influencing reactivity in cross-coupling reactions.

  • A methyl group at position 2, modulating electronic effects and solubility .

The molecular formula is inferred as C₁₃H₁₇ClN₃O₂ (molecular weight ≈ 297.75 g/mol), though exact data for this specific derivative remain unreported. Comparatively, tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1056934-87-2) has a molecular weight of 269.73 g/mol, highlighting the impact of the additional methyl group in the target compound .

Stereochemical Considerations

Synthesis and Manufacturing

Optimization and Yield

Reaction conditions significantly impact yield and purity. For example, chlorination steps typically require anhydrous conditions and temperatures between 80–120°C, achieving yields of 60–75% in analogous syntheses . Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate the target compound, with purity confirmed via HPLC and NMR spectroscopy.

Physicochemical Properties

Thermal and Spectral Characteristics

Data from structurally related compounds suggest the following properties:

PropertyValueSource
Density1.3 ± 0.1 g/cm³
Boiling Point395.8 ± 42.0°C at 760 mmHg
Flash Point193.2 ± 27.9°C
Vapor Pressure0.0 ± 0.9 mmHg at 25°C
Refractive Index1.551

The methyl group at position 2 likely reduces crystallinity compared to non-methylated analogs, potentially explaining the absence of reported melting point data. Solubility in organic solvents (e.g., DMSO, ethanol) is anticipated to be moderate, facilitated by the tert-butyl group’s lipophilicity .

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the tert-butyl group (δ 1.4–1.5 ppm), multiplet resonances for the dihydropyrido ring protons (δ 3.0–4.0 ppm), and a singlet for the methyl group (δ 2.1–2.3 ppm).

  • MS (ESI+): A molecular ion peak at m/z 298.1 [M+H]⁺ aligns with the proposed formula.

Applications in Pharmaceutical Research

Role as a Kinase Inhibitor Intermediate

Pyridopyrimidine derivatives are pivotal in designing ATP-competitive kinase inhibitors. The chlorine and methyl substituents enhance binding affinity to hydrophobic pockets in kinase domains, while the tert-butyl group improves metabolic stability. For instance, analogs of this compound have been investigated in preclinical studies targeting EGFR and CDK4/6 kinases .

Prodrug Development

The Boc-protected amine serves as a prodrug strategy, enabling controlled release of active metabolites in vivo. Hydrolysis under physiological conditions yields the free amine, which can undergo further biotransformation to exert therapeutic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator